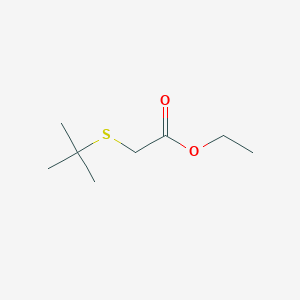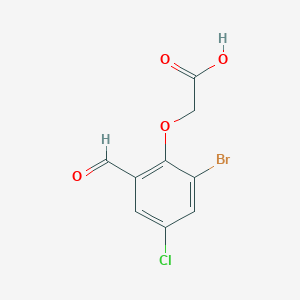
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of halogenated phenolic compounds can involve regioselective halogenation, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromination of 4-methoxyphenylacetic acid was achieved using bromine in acetic acid with a high yield of 84% . This suggests that a similar approach could potentially be used for the synthesis of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid, with careful control of the reaction conditions to introduce the appropriate halogen atoms at the desired positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of halogenated phenolic compounds is characterized by the positions of the halogen substituents and their effects on the overall geometry of the molecule. For instance, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This indicates that the presence of halogen atoms and other substituents can influence the molecular geometry, which is likely to be the case for (2-Bromo-4-chloro-6-formylphenoxy)acetic acid as well.
Chemical Reactions Analysis
The reactivity of halogenated phenolic compounds can vary depending on the nature and position of the substituents. The chlorination of 2-t-butyl-4,6-dimethylphenol resulted in the formation of various chloromethylene compounds and trichloro ketones . This demonstrates that halogenation reactions can lead to multiple products and that the modification of the substituents on the phenol ring is a notable feature of these reactions. By analogy, (2-Bromo-4-chloro-6-formylphenoxy)acetic acid may also undergo reactions that modify its substituents, potentially leading to a range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenolic compounds are influenced by their molecular structures. For example, the electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents were observed in the analysis of bond angles in 2-(3-Bromo-4-methoxyphenyl)acetic acid . These properties can affect the compound's reactivity, boiling point, melting point, solubility, and other physical characteristics. Although specific data for (2-Bromo-4-chloro-6-formylphenoxy)acetic acid is not provided, similar principles would apply, and its properties would be shaped by the presence and position of the bromo, chloro, and formyl groups.
Scientific Research Applications
1. Synthesis of New Chemical Compounds
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid is used in synthesizing new chemical compounds. For instance, it has been involved in the synthesis of new thiazolidin-4-ones and thiazolin-4-ones with potential biological activity (Kandeel, 2006). Similarly, new aryloxyacetic acid analogs have been synthesized using this compound, leading to the discovery of substances with significant antimicrobial activities (Dahiya, Pathak, & Kaur, 2008).
2. Application in Molecular Imprinting Techniques
This acid plays a role in molecular imprinting, particularly in the development of sensitive and selective techniques for the determination of certain compounds in complex matrices. For instance, it has been used in the development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the trace determination of specific pesticides (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
3. Exploration of Chemical Reactions
Research involving (2-Bromo-4-chloro-6-formylphenoxy)acetic acid also includes studies on chemical reactions like the Vilsmeier-Haack reaction and bromination processes. These studies provide insights into reaction mechanisms and product formation (Drewry & Scrowston, 1969).
4. Crystal Structure Analysis
The compound is also significant in crystallography, where its derivatives are analyzed for structural elucidation. This contributes to understanding molecular configurations and interactions (O'reilly, Smith, Kennard, & Mak, 1987).
properties
IUPAC Name |
2-(2-bromo-4-chloro-6-formylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO4/c10-7-2-6(11)1-5(3-12)9(7)15-4-8(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVLVKIVYCMFOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405550 |
Source


|
| Record name | (2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid | |
CAS RN |
590395-61-2 |
Source


|
| Record name | 2-(2-Bromo-4-chloro-6-formylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590395-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

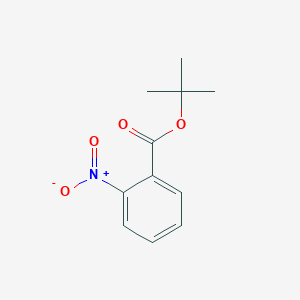
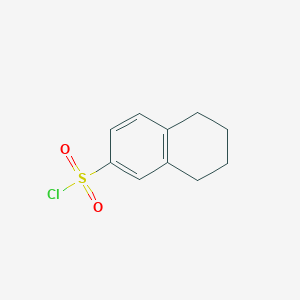
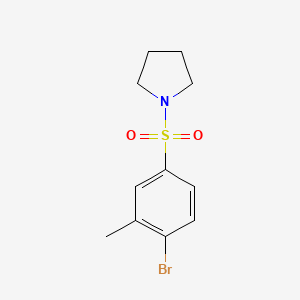
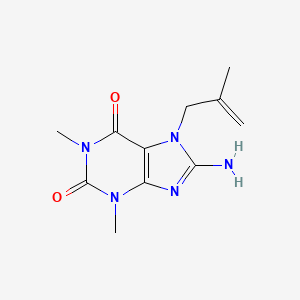
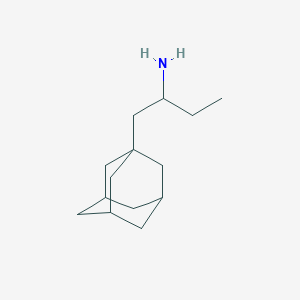
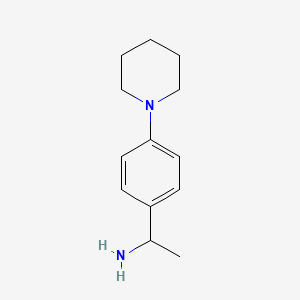


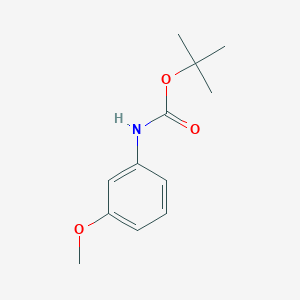
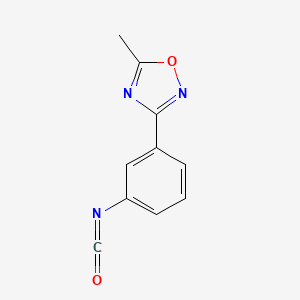
![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)


